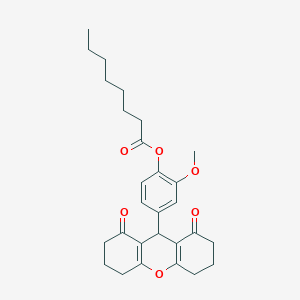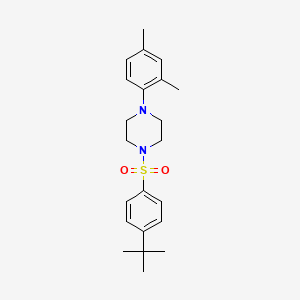
1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with tert-butylbenzenesulfonyl and dimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves a multi-step process. One common method includes the sulfonylation of 4-tert-butylbenzenesulfonyl chloride with piperazine, followed by the introduction of the 2,4-dimethylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-(4-Tert-butylbenzenesulfonyl)-4-phenylpiperazine
- 1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dichlorophenyl)piperazine
Uniqueness
1-(4-Tert-butylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C22H30N2O2S |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O2S/c1-17-6-11-21(18(2)16-17)23-12-14-24(15-13-23)27(25,26)20-9-7-19(8-10-20)22(3,4)5/h6-11,16H,12-15H2,1-5H3 |
InChI-Schlüssel |
HWSLNJBQEXNPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E,5E)-5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11510945.png)
![ethyl 4-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11510946.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11510961.png)
![methyl [6'-amino-5'-cyano-3'-(2,5-dimethoxyphenyl)-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B11510966.png)
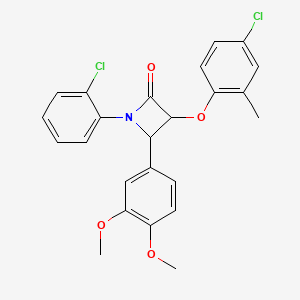
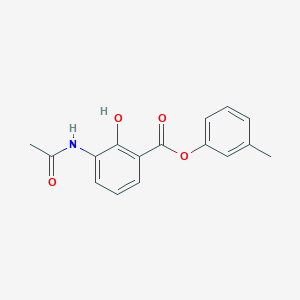
![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11510998.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11511000.png)
![(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11511004.png)
![[5-acetamido-3,4-diacetyloxy-6-(3-chloro-2-hydroxypropyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B11511009.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11511015.png)
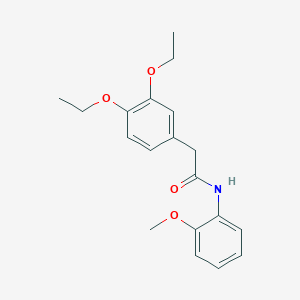
![4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11511024.png)
